

N-Butylbenzamide: A Technical Guide for Researchers

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Compound of Interest

Compound Name: **N-Butylbenzamide**

Cat. No.: **B1595955**

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CAS Number: 2782-40-3 Molecular Formula: C₁₁H₁₅NO

This technical guide provides a comprehensive overview of **N-Butylbenzamide**, including its chemical and physical properties, synthesis, and spectral data. The information is intended for researchers, scientists, and professionals in drug development. While extensive biological data for **N-Butylbenzamide** is limited in publicly available literature, this guide also discusses the activities of structurally related benzamide compounds to provide context and potential avenues for future research.

Physicochemical and Spectral Data

The fundamental properties of **N-Butylbenzamide** are summarized in the tables below.

Table 1: Physicochemical Properties of N-Butylbenzamide

Property	Value	Source
Molecular Weight	177.24 g/mol	[1]
CAS Number	2782-40-3	[2]
IUPAC Name	N-butylbenzamide	[1]
Synonyms	Butylbenzamide, N-n- Butylbenzamide	[2]
Melting Point	39–41 °C	[3]
Kovats Retention Index (Standard non-polar)	1642	[1]

Table 2: Spectroscopic Data for N-Butylbenzamide

Spectrum Type	Key Peaks/Signals	Source
¹ H NMR (300 MHz, CDCl ₃)	δ 7.77 (m, 2H), 7.48–7.40 (m, 3H), 6.47 (br s, 1H), 3.47–3.41 (m, 2H), 1.62–1.53 (m, 2H), 1.22 (d, J=6.3 Hz, 3H), 0.96 (t, J=7.2 Hz, 3H)	[3]
¹³ C NMR (75 MHz, CDCl ₃)	δ 166.9, 135.0, 131.2, 128.4, 126.8, 47.1, 29.7, 20.4, 10.4	[3]
IR (KBr, cm ⁻¹)	3290 (N-H), 1635 (C=O)	[3]
Mass Spectrum (m/z)	Key fragments at 105, 135	[1]

Synthesis Protocol

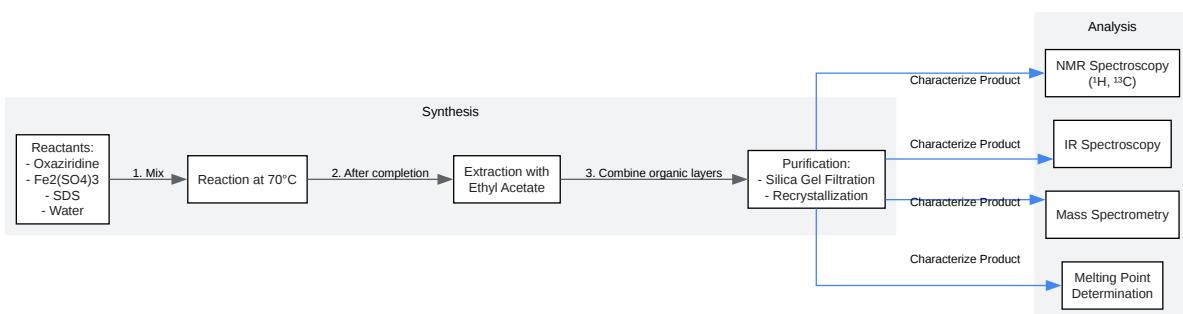
A general method for the synthesis of N-alkylbenzamides, including **N-Butylbenzamide**, involves the reaction of an N-alkyloxaziridine with an iron(III) sulfate catalyst in the presence of sodium dodecyl sulfate (SDS) and water.

General Procedure:

- A mixture of water (1 mL), $\text{Fe}_2(\text{SO}_4)_3 \cdot 5\text{H}_2\text{O}$ (2.5 mol%), and SDS (15 mol%) is stirred for 5 minutes at room temperature.
- The corresponding oxaziridine (0.5 mmol) is added to the mixture.
- The reaction is stirred in a sealed vial at 70 °C until the oxaziridine is consumed, as monitored by Thin Layer Chromatography (TLC).
- Upon completion, the mixture is extracted with ethyl acetate (3 x 1 mL).
- The combined organic phases are filtered through a short pad of silica gel.
- The solvent is removed under reduced pressure to yield the pure N-alkylbenzamide.
- For N-(n-Butyl)benzamide, recrystallization from n-hexane can be performed for further purification.[3]

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of **N-Butylbenzamide**.



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A typical workflow for the synthesis and analysis of **N-Butylbenzamide**.

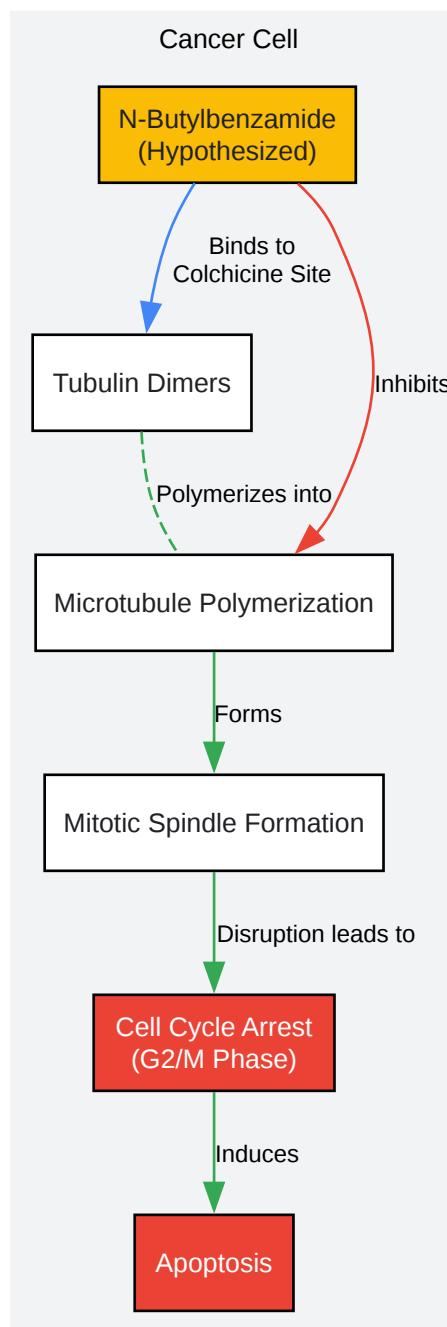
Biological Activity and Potential Signaling Pathways (Based on Related Compounds)

While specific biological data for **N-Butylbenzamide** is not extensively documented, the broader class of benzamides has been studied for various biological activities. For instance, certain N-benzylbenzamide derivatives have been identified as tubulin polymerization inhibitors with potent antitumor activities.^[4] These compounds have been shown to bind to the colchicine binding site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells.

Additionally, some substituted benzamides are known to interact with dopamine receptors, acting as atypical neuroleptics.^[5] Furthermore, other benzamide derivatives have demonstrated potential as antibacterial and antifungal agents.

Given the structural similarities, it is plausible that **N-Butylbenzamide** could exhibit some of these biological activities. However, this remains to be experimentally validated.

The following diagram illustrates a hypothesized signaling pathway for the antitumor activity of benzamide derivatives, which could be a starting point for investigating **N-Butylbenzamide**.



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- To cite this document: BenchChem. [N-Butylbenzamide: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1595955#n-butylbenzamide-cas-number-and-molecular-weight>]

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